Fmoc-D-HCys(Acm)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

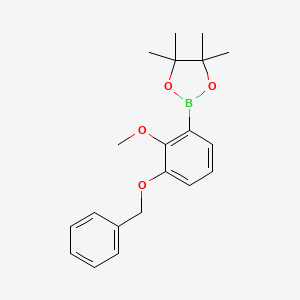

“Fmoc-D-HCys(Acm)-OH” is a compound used in peptide synthesis . It’s a pre-loaded resin for the synthesis of peptide acids containing a C-terminal D-cysteine amino-acid residue by Fmoc SPPS .

Synthesis Analysis

The synthesis of “this compound” involves solid-phase peptide synthesis (SPPS), a method used to create peptides .Chemical Reactions Analysis

The chemical reactions involving “this compound” are part of the Fmoc solid-phase peptide synthesis process .Physical And Chemical Properties Analysis

“this compound” is a bead-like substance that is white to yellow to beige in color . The loading, which is the photometric determination of the Fmoc-chromophore liberated upon treatment with DBU/DMF, is 0.40 - 1.00 mmol/g .Applications De Recherche Scientifique

Fmoc-D-HCys(Acm)-OH is used in a variety of scientific research applications. It is commonly used in peptide and protein synthesis, as it is a protected form of cysteine. It can also be used in the synthesis of peptide-based drugs, as well as in the synthesis of peptide-based bioconjugates. It can also be used in the synthesis of peptide-based antibodies. Additionally, this compound can be used in the synthesis of peptide-based fluorescent probes, as well as in the synthesis of peptide-based enzyme inhibitors.

Mécanisme D'action

Target of Action

Fmoc-D-HCys(Acm)-OH is a derivative of the amino acid cysteine, which plays a crucial role in protein synthesis. The primary targets of this compound are proteins that require cysteine residues for their structure and function .

Mode of Action

The compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support . The Fmoc group serves as a temporary protecting group for the amino terminus of the peptide, preventing unwanted side reactions during synthesis . The Acm group protects the thiol group of the cysteine residue, allowing for selective deprotection and disulfide bond formation later in the synthesis process .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein synthesis and modification. Specifically, the compound enables the synthesis of complex disulfide-rich peptides, which are often found in bioactive peptides and proteins .

Result of Action

The primary result of this compound’s action is the successful synthesis of complex peptides with precise control over the location of disulfide bonds. This can lead to the production of bioactive peptides with a wide range of potential applications, from drug development to materials science .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, solvent, and the presence of other reagents. Optimal conditions are essential for efficient peptide bond formation and protecting group removal .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Fmoc-D-HCys(Acm)-OH in lab experiments include its ability to form a thioester bond with the amine group of an amino acid, which is the basis of peptide and protein synthesis. Additionally, this compound can be used in a variety of scientific research applications, such as peptide and protein synthesis, peptide-based drug synthesis, peptide-based bioconjugates, peptide-based antibodies, peptide-based fluorescent probes, and peptide-based enzyme inhibitors.

The limitations of using this compound in lab experiments include the fact that the compound is toxic, and should be handled with caution. Additionally, the compound is relatively expensive, and may not be available in some countries.

Orientations Futures

The future directions of Fmoc-D-HCys(Acm)-OH research include further investigation into its biochemical and physiological effects, as well as its potential uses in drug synthesis and peptide-based bioconjugates. Additionally, further research into the stability of peptide and protein structures using this compound can be conducted. Additionally, further research into the synthesis of peptide-based fluorescent probes, peptide-based antibodies, and peptide-based enzyme inhibitors using this compound can be conducted. Finally, further research into the development of new methods for the synthesis of this compound can be conducted.

Méthodes De Synthèse

Fmoc-D-HCys(Acm)-OH is synthesized by the reaction of Fmoc-D-Cys(Acm) with anhydrous hydrazine. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature. The reaction is then quenched by the addition of water. The product is then purified by column chromatography and recrystallized from DMF. The product can also be purified by preparative HPLC.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The role of Fmoc-D-HCys(Acm)-OH in biochemical reactions primarily involves the synthesis of peptides. The Fmoc group protects the amino acid during the synthesis process, and it can be removed under specific conditions to allow the amino acid to participate in peptide bond formation

Cellular Effects

As a compound used in peptide synthesis, it is likely that its primary influence on cell function is indirect, through the peptides it helps to create . These peptides could potentially impact cell signaling pathways, gene expression, and cellular metabolism, depending on their specific sequences and structures.

Molecular Mechanism

The molecular mechanism of this compound involves its role in peptide synthesis. The Fmoc group protects the amino acid during the early stages of synthesis. Once the peptide chain is ready for the addition of the amino acid, the Fmoc group is removed, allowing the amino acid to be added to the chain . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would depend on the specific peptides that are synthesized using this compound.

Temporal Effects in Laboratory Settings

As a compound used in peptide synthesis, its effects would likely be seen through the peptides it helps to create .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models. As a compound used in peptide synthesis, any effects would likely be indirect, through the peptides it helps to create .

Metabolic Pathways

As a compound used in peptide synthesis, it is likely involved in the metabolism of peptides .

Transport and Distribution

As a compound used in peptide synthesis, it is likely that its transport and distribution are related to the processes of peptide synthesis and degradation .

Subcellular Localization

As a compound used in peptide synthesis, it is likely that it is found wherever peptide synthesis is taking place within the cell .

Propriétés

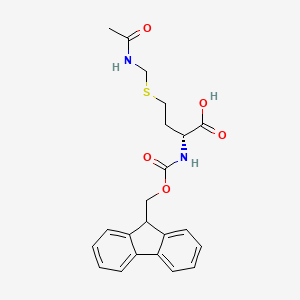

IUPAC Name |

(2R)-4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXJXPIRDOELQS-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.